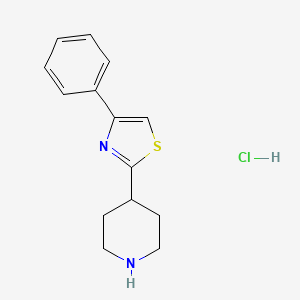

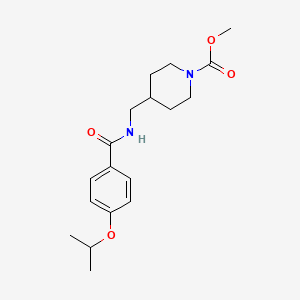

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride

Übersicht

Beschreibung

“4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1205636-88-9. It has a molecular weight of 280.82 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

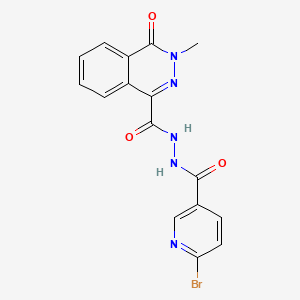

The InChI Code for this compound is 1S/C14H16N2S.ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 280.82 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Antibacterial Activity

The compound 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride has been utilized in microwave-assisted synthesis methods to create novel compounds with potential antibacterial activity. A study demonstrated the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the versatility of piperidine derivatives in medicinal chemistry. These synthesized compounds exhibited promising antibacterial properties, indicating the compound's relevance in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Anti-Arrhythmic Activity

In the realm of cardiovascular research, this compound derivatives have been synthesized and evaluated for their anti-arrhythmic activity. This indicates the potential of such compounds in the treatment of arrhythmias, a common group of cardiovascular disorders. The study highlights the compound's utility in creating therapeutics aimed at improving heart rhythm disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Synthesis, Characterization, and Biological Activity

Research involving this compound also extends to the synthesis and characterization of substituted thiazole-5-carboxaldehydes and their derivatives. These compounds have been evaluated for their antibacterial and antifungal activities, showcasing the broad spectrum of biological activity associated with piperidine-based compounds. This work further supports the role of such compounds in antimicrobial drug development (Thumar & Patel, 2009).

Antimicrobial Agents

Another significant application of this compound derivatives is in the development of antimicrobial agents. Studies have reported the synthesis of novel thiazolidinone derivatives with potent antimicrobial activity against a variety of bacterial and fungal pathogens. These findings highlight the compound's potential as a scaffold for the development of new antimicrobial drugs (Patel, Patel, Kumari, & Patel, 2012).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Piperidine derivatives have been explored as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to compounds with potent inhibitory activity against M. tuberculosis GyrB ATPase. This research opens new avenues for tuberculosis treatment, addressing the urgent need for novel anti-tubercular agents (Jeankumar et al., 2013).

Wirkmechanismus

Target of Action

Related compounds have been shown to exhibit cox-1 inhibitory activity .

Mode of Action

It is suggested that similar compounds may interact with their targets, such as cox-1, leading to inhibition .

Biochemical Pathways

Related compounds have been shown to inhibit cox-1, which plays a crucial role in the inflammatory response .

Result of Action

Related compounds have been shown to exhibit anti-inflammatory properties .

Eigenschaften

IUPAC Name |

4-phenyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S.ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVUOKZTPNIIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2704192.png)

![Methyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2704194.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)

![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)